![molecular formula C14H13BrO2S B5741104 4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde, also known as BPTC, is a chemical compound that has gained significant interest in scientific research. BPTC is a versatile compound that can be used for a wide range of applications, including medicinal chemistry, organic synthesis, and material science.
科学的研究の応用
4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can induce apoptosis (cell death) in cancer cells, while leaving normal cells unharmed.
In addition to its anticancer activity, this compound has also been investigated for its potential use as a fluorescent probe for imaging applications. This compound can be easily modified to contain a fluorescent tag, which allows it to be used for imaging biological structures and processes.
作用機序
4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde works by inhibiting the activity of HDAC, which plays a key role in the regulation of gene expression. HDAC removes acetyl groups from histone proteins, which causes the chromatin structure to become more condensed and inhibits gene transcription. By inhibiting HDAC, this compound can cause the chromatin structure to become more relaxed, which allows for increased gene transcription. This can lead to the induction of apoptosis in cancer cells, as well as other effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting HDAC activity. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde has several advantages for use in lab experiments. It is a highly potent HDAC inhibitor, which makes it useful for studying the role of HDAC in various biological processes. This compound is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde. One area of interest is the development of this compound-based fluorescent probes for imaging applications. Another area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, this compound could be used in combination with other drugs to enhance its anticancer activity. Further research is needed to fully understand the potential of this compound for these and other applications.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of potential applications in scientific research. Its potent HDAC inhibitory activity makes it useful for studying the role of HDAC in various biological processes, and its anticancer activity has shown promise in preclinical studies. While this compound has some limitations, its potential for future research is significant. Further studies are needed to fully explore the potential of this compound in various applications.
合成法
The synthesis of 4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde involves the reaction of 4-bromophenylmagnesium bromide with 5-ethyl-2-thiophenecarbaldehyde. The reaction is carried out in the presence of a catalyst such as copper iodide or palladium chloride. The resulting product is purified using column chromatography to obtain pure this compound. The yield of the reaction is typically around 50-60%.
特性
IUPAC Name |
4-[(4-bromophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2S/c1-2-14-10(7-13(8-16)18-14)9-17-12-5-3-11(15)4-6-12/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCGNVGHFCSGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)
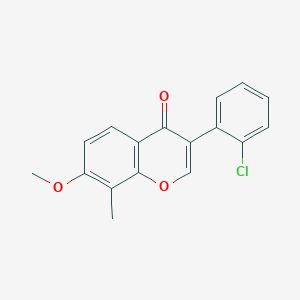

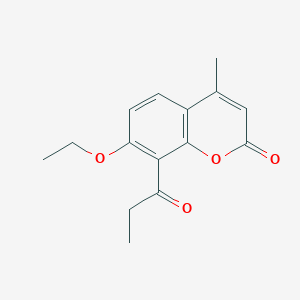
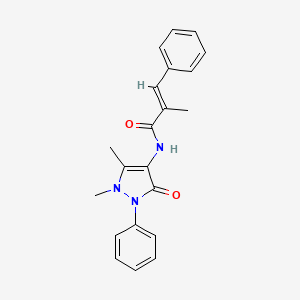
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)

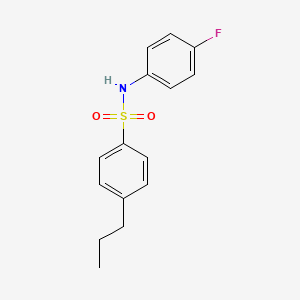

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)

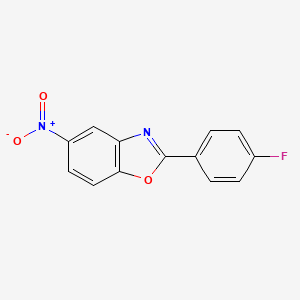
![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)